molecular formula C5H4F3NS B12956853 4-Methyl-2-(trifluoromethyl)thiazole

4-Methyl-2-(trifluoromethyl)thiazole

Cat. No.: B12956853
M. Wt: 167.15 g/mol
InChI Key: LVEMMYKHPXAZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(trifluoromethyl)thiazole is a heterocyclic organic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-4-methylthiazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with considerations for cost, safety, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 4-Methyl-2-(trifluoromethyl)phenylthiazole
  • 2,4-Disubstituted thiazoles

Comparison: 4-Methyl-2-(trifluoromethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H4F3NS

Molecular Weight

167.15 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C5H4F3NS/c1-3-2-10-4(9-3)5(6,7)8/h2H,1H3

InChI Key

LVEMMYKHPXAZQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.